molecular formula C8H3BrF3NO2 B8089106 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene

1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene

Cat. No.: B8089106
M. Wt: 282.01 g/mol
InChI Key: HOLDGGLSSVHPQK-UHFFFAOYSA-N
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Description

1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene is a versatile organic compound characterized by the presence of a bromo group, an isocyanato group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene can be synthesized through several methods, including:

  • Halogenation: Bromination of 2-isocyanato-4-(trifluoromethoxy)benzene using bromine in the presence of a suitable catalyst.

  • Isocyanation: Introduction of the isocyanato group to 1-bromo-4-(trifluoromethoxy)benzene using reagents like phosgene or triphosgene.

  • Trifluoromethoxylation: Introduction of the trifluoromethoxy group to 1-bromo-2-isocyanatobenzene using reagents like trifluoromethylating agents.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and isocyanation reactions, often employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the bromo group to a carboxylic acid or other oxidized products.

  • Reduction: Reduction reactions can reduce the isocyanato group to a primary amine.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are often used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Primary amines and secondary amines.

  • Substitution: Alcohols, phenols, and anilines.

Scientific Research Applications

1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene finds applications in various scientific research areas, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The isocyanato group can react with nucleophiles, forming ureas or carbamates, which are important in biological systems.

  • Pathways Involved: The trifluoromethoxy group can modulate the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene is unique due to its combination of functional groups. Similar compounds include:

  • 1-Bromo-4-(trifluoromethoxy)benzene: Lacks the isocyanato group.

  • 2-Isocyanato-4-(trifluoromethoxy)benzene: Lacks the bromo group.

  • 1-Bromo-2-isocyanatobenzene: Lacks the trifluoromethoxy group.

Properties

IUPAC Name

1-bromo-2-isocyanato-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO2/c9-6-2-1-5(15-8(10,11)12)3-7(6)13-4-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLDGGLSSVHPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N=C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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